Cas no 13325-12-7 (4-aminopentan-2-ol)
4-aminopentan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Pentanol, 4-amino-
- 4-aminopentan-2-ol
- MFCD19203812
- (4R)-4-aminopentan-2-ol
- ALBB-030473
- AT23544
- 2155263-39-9
- SCHEMBL1869511
- 2277816-08-5
- AKOS006341726
- SY155333
- EN300-131774
- (4S)-4-aminopentan-2-ol
- 4-amino-2-pentanol
- DTXSID50498877
- 13325-12-7
- LS-10877
-
- MDL: MFCD19203812
- Inchi: 1S/C5H13NO/c1-4(6)3-5(2)7/h4-5,7H,3,6H2,1-2H3
- InChI Key: RTFVYTOTESLFBG-UHFFFAOYSA-N
- SMILES: OC(C)CC(C)N
Computed Properties
- Exact Mass: 103.09979
- Monoisotopic Mass: 103.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 47.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25
4-aminopentan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A629868-10mg |
4-aminopentan-2-ol |
13325-12-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A629868-50mg |
4-aminopentan-2-ol |
13325-12-7 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A629868-100mg |
4-aminopentan-2-ol |
13325-12-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB475703-500 mg |
4-Amino-2-pentanol, 95%; . |
13325-12-7 | 95% | 500mg |
€373.00 | 2023-04-21 | |
| abcr | AB475703-1 g |
4-Amino-2-pentanol, 95%; . |
13325-12-7 | 95% | 1g |
€489.50 | 2023-04-21 | |
| abcr | AB475703-5 g |
4-Amino-2-pentanol, 95%; . |
13325-12-7 | 95% | 5g |
€1,324.50 | 2023-04-21 | |
| Enamine | EN300-131774-1.0g |
4-aminopentan-2-ol |
13325-12-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
| abcr | AB475703-500mg |
4-Amino-2-pentanol, 95%; . |
13325-12-7 | 95% | 500mg |
€397.00 | 2025-02-17 | |
| abcr | AB475703-1g |
4-Amino-2-pentanol, 95%; . |
13325-12-7 | 95% | 1g |
€477.00 | 2025-02-17 | |
| abcr | AB475703-5g |
4-Amino-2-pentanol, 95%; . |
13325-12-7 | 95% | 5g |
€1277.00 | 2025-02-17 |
4-aminopentan-2-ol Suppliers
4-aminopentan-2-ol Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-aminopentan-2-ol
4-Aminopentan-2-ol (CAS No. 13325-12-7): Properties, Applications, and Market Insights
4-Aminopentan-2-ol (CAS No. 13325-12-7) is a versatile organic compound with a wide range of applications in pharmaceuticals, agrochemicals, and specialty chemicals. This amino alcohol derivative is gaining attention due to its unique structural properties, which make it a valuable intermediate in synthetic chemistry. With the increasing demand for bioactive molecules and chiral building blocks, 4-aminopentan-2-ol has emerged as a key player in modern chemical research and industrial applications.
The molecular structure of 4-aminopentan-2-ol features both amino and hydroxyl functional groups, allowing it to participate in various chemical reactions. This bifunctional nature makes it particularly useful for creating pharmaceutical intermediates and fine chemicals. Recent studies have highlighted its potential in developing new drug candidates, especially in the field of central nervous system (CNS) therapeutics, where its structural analogs show promising activity.
In the pharmaceutical industry, 4-aminopentan-2-ol serves as a crucial precursor for synthesizing various active pharmaceutical ingredients (APIs). Its derivatives have been investigated for potential applications in treating neurological disorders, making it relevant to current research trends in neurodegenerative disease treatment. The compound's chiral center also makes it valuable for producing enantiomerically pure compounds, which are increasingly important in modern drug development.
The agrochemical sector utilizes 4-aminopentan-2-ol in the synthesis of crop protection agents and plant growth regulators. With the growing global focus on sustainable agriculture and reduced environmental impact of agrochemicals, researchers are exploring novel derivatives of this compound that offer improved efficacy with lower toxicity profiles. This aligns with current industry trends toward green chemistry and eco-friendly pesticides.
From a synthetic chemistry perspective, 4-aminopentan-2-ol demonstrates excellent reactivity in various transformations. It can undergo N-acylation, O-alkylation, and reductive amination reactions, making it a flexible building block for organic synthesis. Recent publications have highlighted its use in multicomponent reactions, which are particularly valuable for creating molecular diversity in drug discovery programs.
The global market for 4-aminopentan-2-ol is experiencing steady growth, driven by increasing demand from the pharmaceutical and specialty chemical sectors. Market analysts predict particularly strong growth in the Asia-Pacific region, where expanding pharmaceutical manufacturing capabilities and contract research organizations are creating new opportunities for intermediate chemicals. Current pricing trends reflect the compound's growing importance, with suppliers offering both standard and custom synthesis options to meet diverse customer requirements.
Quality control is paramount when working with 4-aminopentan-2-ol. Reputable suppliers typically provide comprehensive analytical data including HPLC purity, NMR spectra, and mass spectrometry results. The compound is generally stable under recommended storage conditions (typically room temperature in airtight containers), though proper handling procedures should always be followed to maintain its integrity.
Recent advancements in continuous flow chemistry have opened new possibilities for the efficient production of 4-aminopentan-2-ol and its derivatives. These innovative approaches align with the pharmaceutical industry's push toward process intensification and green manufacturing practices. Researchers are also exploring enzymatic routes for producing chiral variants of this compound, reflecting the growing interest in biocatalysis for fine chemical synthesis.
For researchers considering 4-aminopentan-2-ol for their projects, several key factors should be evaluated. The compound's solubility profile (typically soluble in water and polar organic solvents) makes it suitable for various reaction conditions. Its pKa values (approximately 9.5 for the amino group and 15 for the hydroxyl group) influence its reactivity in different pH environments. These physicochemical properties are crucial when designing synthetic routes or formulating products containing this intermediate.
Looking ahead, the future of 4-aminopentan-2-ol appears promising as new applications continue to emerge. Current research is exploring its potential in material science, particularly in the development of functional polymers and smart materials. The compound's ability to serve as a linker or spacer molecule in various architectures makes it valuable for creating advanced materials with tailored properties.
In conclusion, 4-aminopentan-2-ol (CAS No. 13325-12-7) represents an important chemical building block with diverse applications across multiple industries. Its unique structural features, combined with growing interest in specialty intermediates and chiral compounds, position it as a compound of continuing significance in chemical research and industrial applications. As synthetic methodologies advance and new applications are discovered, the importance of this versatile amino alcohol is likely to increase further in the coming years.
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